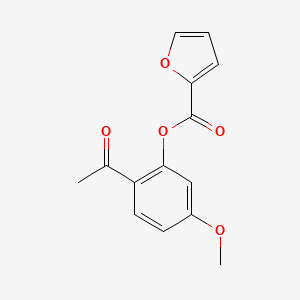
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
作用機序
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor works by inhibiting the activity of this compound, an enzyme that is responsible for the breakdown of tryptophan into kynurenine. This compound is expressed in various cells, including immune cells, and plays a crucial role in regulating immune response. By inhibiting this compound, this compound inhibitor can increase the concentration of tryptophan, which is essential for the proper functioning of immune cells. This can lead to increased immune response against cancer cells or viral infections and decreased autoimmune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. In cancer, this compound inhibitor can increase the immune response against cancer cells, leading to tumor regression. In autoimmune diseases, this compound inhibitor can decrease the autoimmune response, leading to decreased inflammation. In viral infections, this compound inhibitor can increase the immune response against the virus, leading to decreased viral load.
実験室実験の利点と制限
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor has several advantages for lab experiments, including its specificity for this compound and its ability to increase the concentration of tryptophan. However, this compound inhibitor also has limitations, including its potential toxicity and the need for optimization of dosage and administration.
将来の方向性
There are several future directions for 3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor research, including the development of more potent and selective this compound inhibitors, the optimization of dosage and administration, and the investigation of this compound inhibitor in combination with other therapies. Additionally, the role of this compound inhibitor in other diseases, such as Alzheimer's disease and Parkinson's disease, should be investigated.
合成法
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor can be synthesized through various methods, including the reaction between anthranilic acid and isatin in the presence of acetic anhydride and sulfuric acid, or through the reaction between 2-nitrobenzaldehyde and anthranilic acid in the presence of sodium hydroxide and ethanol. The synthesis method used depends on the desired purity and yield of the final product.
科学的研究の応用
3-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibitor has been extensively studied for its potential in treating various diseases, including cancer, autoimmune diseases, and viral infections. This compound inhibitor works by inhibiting the activity of indoleamine 2,3-dioxygenase (this compound), an enzyme that is responsible for the breakdown of tryptophan into kynurenine. By inhibiting this compound, this compound inhibitor can increase the concentration of tryptophan, which is essential for the proper functioning of immune cells. This can lead to increased immune response against cancer cells or viral infections and decreased autoimmune response in autoimmune diseases.
特性
IUPAC Name |
3-(5-amino-1,3-dioxoisoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c16-9-4-5-11-12(7-9)14(19)17(13(11)18)10-3-1-2-8(6-10)15(20)21/h1-7H,16H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLXXRZUAJZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)

![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)
![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)


![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)

